![molecular formula C19H30N2O2 B12454066 4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide](/img/structure/B12454066.png)
4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3311~3,7~]dec-1-yl)butanamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a tricyclo decane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Tricyclo Decane Moiety: This step involves the coupling of the piperidine ring with a tricyclo decane derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Butanamide Linkage: The final step involves the formation of the butanamide linkage through an amide bond formation reaction, typically using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide:
3-(2-oxo-2-piperidin-1-yl-ethyl)-benzothiazol-3-ium bromide: Similar in having a piperidine ring but differs in its overall structure and applications.
3-[1-(4-oxo-3,3-diphenylhexyl)piperidin-4-yl]-1H-benzimidazol: Shares the piperidine ring but has different substituents and applications.
Uniqueness
This compound is unique due to its combination of a piperidine ring and a tricyclo decane moiety, which imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C19H30N2O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-oxo-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C19H30N2O2/c22-17(4-5-18(23)21-6-2-1-3-7-21)20-19-11-14-8-15(12-19)10-16(9-14)13-19/h14-16H,1-13H2,(H,20,22) |
InChI Key |
VGJUMIPHBMMUGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B12453985.png)

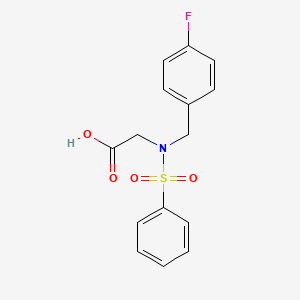
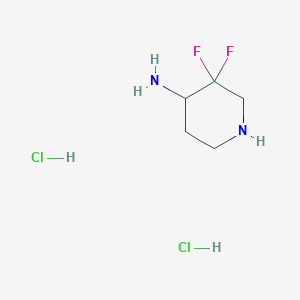

![6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B12454010.png)
![1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine](/img/structure/B12454014.png)
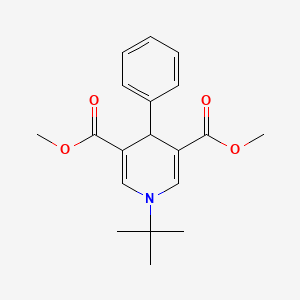
methyl}-2-methoxy-N-methylacetamide](/img/structure/B12454029.png)
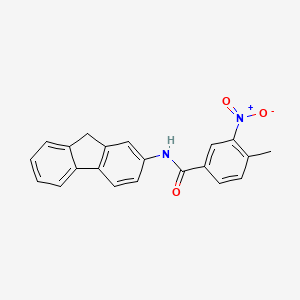
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone](/img/structure/B12454041.png)
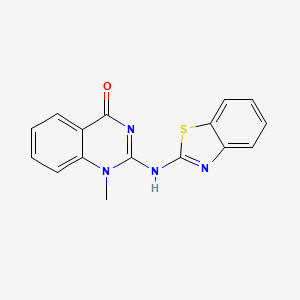
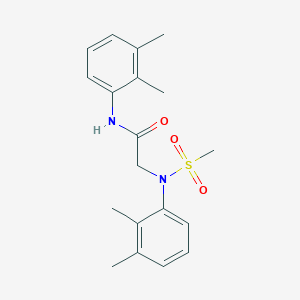
![3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B12454061.png)
